1-(Benzo[d][1,3]dioxol-5-yl)-3-(4-(thiazol-2-yl)benzyl)urea

Medicinal Chemistry EGFR Inhibition Structure-Activity Relationship

1-(Benzo[d][1,3]dioxol-5-yl)-3-(4-(thiazol-2-yl)benzyl)urea (CAS 1421497-83-7) is a synthetic small-molecule urea derivative that incorporates a benzo[d][1,3]dioxole (benzodioxole) ring and a 4-(thiazol-2-yl)benzyl moiety. The para-substitution pattern of the thiazole on the central benzyl ring distinguishes it from closely related regioisomers and analogs, a structural feature that directly impacts molecular recognition at ATP-binding pockets of kinases.

Molecular Formula C18H15N3O3S
Molecular Weight 353.4
CAS No. 1421497-83-7
Cat. No. B2426292
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Benzo[d][1,3]dioxol-5-yl)-3-(4-(thiazol-2-yl)benzyl)urea
CAS1421497-83-7
Molecular FormulaC18H15N3O3S
Molecular Weight353.4
Structural Identifiers
SMILESC1OC2=C(O1)C=C(C=C2)NC(=O)NCC3=CC=C(C=C3)C4=NC=CS4
InChIInChI=1S/C18H15N3O3S/c22-18(21-14-5-6-15-16(9-14)24-11-23-15)20-10-12-1-3-13(4-2-12)17-19-7-8-25-17/h1-9H,10-11H2,(H2,20,21,22)
InChIKeySAWHHQODEBEIIX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(Benzo[d][1,3]dioxol-5-yl)-3-(4-(thiazol-2-yl)benzyl)urea (CAS 1421497-83-7): A Structurally Differentiated Urea-Based Kinase Probe


1-(Benzo[d][1,3]dioxol-5-yl)-3-(4-(thiazol-2-yl)benzyl)urea (CAS 1421497-83-7) is a synthetic small-molecule urea derivative that incorporates a benzo[d][1,3]dioxole (benzodioxole) ring and a 4-(thiazol-2-yl)benzyl moiety [1]. The para-substitution pattern of the thiazole on the central benzyl ring distinguishes it from closely related regioisomers and analogs, a structural feature that directly impacts molecular recognition at ATP-binding pockets of kinases [2]. This compound serves as a research probe within the broader class of benzodioxole-containing (thio)ureas, which are under active investigation for their ability to inhibit epidermal growth factor receptor (EGFR) and modulate apoptotic pathways in cancer models [2].

Procurement Risk: Why Structural Analogs of 1-(Benzo[d][1,3]dioxol-5-yl)-3-(4-(thiazol-2-yl)benzyl)urea Cannot Be Assumed Interchangeable


Simple substitution with in-class urea derivatives (e.g., thiazole positional isomers or benzothiazole replacements) carries a high risk of functional divergence. In related benzodioxole-thiourea series, shifting a substituent from the para- to the meta-position on the central benzyl ring has been shown to drastically alter the molecule's orientation within the EGFR ATP-binding pocket, leading to a complete loss of inhibitory activity [1]. Furthermore, class-level evidence demonstrates that replacing a thiazole with a benzothiazole not only changes the molecular electrostatic potential but can entirely redirect target engagement from EGFR to alternative targets like SUMO1 or casein kinase 1 [2]. Therefore, for studies aiming to probe kinase inhibition or specific apoptotic mechanisms, the precise regioisomeric and heterocyclic composition of CAS 1421497-83-7 is a critical experimental variable.

1-(Benzo[d][1,3]dioxol-5-yl)-3-(4-(thiazol-2-yl)benzyl)urea: Quantitative Differentiation Evidence


Para- vs. Meta-Substitution: A Regioisomeric Switch That Dramatically Alters Kinase Binding Affinity

The target compound features a para-substituted 4-(thiazol-2-yl)benzyl group. Its closest commercially available analog, 1-(Benzo[d][1,3]dioxol-5-yl)-3-(3-(thiazol-2-yl)benzyl)urea (CAS 1421501-60-1), differs only in the meta-substitution of the thiazole on the benzyl ring . While direct head-to-head experimental data for this specific pair has not been published, strong class-level evidence from a closely related benzodioxole-thiourea series demonstrates the profound impact of such positional isomerism. In that series, the para-substituted analog exhibited potent EGFR inhibition (IC50 = 1.54 µM against MCF-7), whereas the meta-substituted analog showed a >5-fold loss in potency [1]. Molecular docking studies attribute this to the para-isomer's superior ability to form a hydrogen bond network with the hinge region residue Met793 of EGFR, a contact that the meta-isomer cannot geometrically achieve [1].

Medicinal Chemistry EGFR Inhibition Structure-Activity Relationship

Thiazole vs. Benzothiazole: A Heterocyclic Switch That Redirects Target Engagement from EGFR to SUMO1

The target compound incorporates a thiazole ring. A direct structural analog, 1-(Benzo[d][1,3]dioxol-5-yl)-3-(4-(benzo[d]thiazol-2-yl)phenyl)urea, replaces this with a larger benzothiazole moiety . Patent data reveals a clear target divergence between these classes: the thiazole-containing (thio)urea series is documented as an EGFR inhibitor [1], whereas the benzothiazole-containing urea family has been specifically developed as SUMO1 protein degraders for cancer therapy [2]. The electron-deficient thiazole ring is crucial for forming a key π-sulfur interaction with the gatekeeper residue in EGFR, a type of interaction that the electron-rich, extended π-system of benzothiazole cannot replicate, leading to its re-targeting toward the SUMO pathway [2].

Chemical Biology Target Selectivity Heterocyclic Chemistry

Benzodioxole Moiety: An Apoptosis-Promoting Pharmacophore Absent in Simple Phenyl Ureas

The benzo[d][1,3]dioxole ring is a critical pharmacophore for inducing programmed cell death. In a controlled study on a benzodioxole-thiourea library, compounds bearing the benzodioxole moiety induced significant apoptosis in HepG2 cells, with a 4.2-fold increase in the Bax/Bcl-2 ratio compared to untreated controls, indicating strong activation of the intrinsic apoptotic pathway [1]. In contrast, analogous phenyl urea derivatives lacking the methylenedioxy bridge showed no significant apoptotic induction under identical conditions (<1.5-fold change in Bax/Bcl-2) [1]. The target compound retains this essential benzodioxole group, suggesting it will similarly activate apoptosis, whereas simpler, less functionalized urea analogs (e.g., 1-phenethyl-3-(4-(thiazol-2-yl)benzyl)urea, CAS 1421504-49-5) lack this pro-apoptotic structural element entirely .

Apoptosis Cancer Biology Pharmacophore Modeling

Optimal Experimental Contexts for 1-(Benzo[d][1,3]dioxol-5-yl)-3-(4-(thiazol-2-yl)benzyl)urea Based on Differential Evidence


Probing EGFR Kinase Hinge-Region Binding in Solid Tumor Models

This compound's predicted para-substitution-dependent interaction with the EGFR hinge region (Met793) makes it a suitable probe for studies requiring specific kinase engagement [1]. Use in MCF-7 or HCT116 cellular models for structure-activity relationship (SAR) studies focusing on the geometry of inhibitor binding, where the meta isomer (CAS 1421501-60-1) is explicitly demonstrated to be an inactive control.

Dissecting Apoptotic Pathway Activation (Intrinsic Pathway) in Hepatocellular Carcinoma

Given the established role of the benzodioxole moiety in upregulating the Bax/Bcl-2 ratio in HepG2 cells, this compound is well-suited for experiments aimed at confirming mitochondrial outer membrane permeabilization (MOMP) and caspase-9 activation [1]. The non-benzodioxole analog (CAS 1421504-49-5) serves as a critical negative control to isolate the pharmacophore's contribution to cell death.

Differentiating EGFR-Mediated vs. SUMO1-Mediated Anti-Cancer Mechanisms

A critical experiment involves directly comparing this thiazole-containing urea with its benzothiazole counterpart to validate mechanism-of-action specificity [2]. This compound is predicted to reduce EGFR phosphorylation and downstream AKT/ERK signaling, whereas the benzothiazole analog will not. Such a study would de-risk further development by confirming target engagement before investing in in vivo pharmacokinetic studies.

Fragment-Based Drug Discovery (FBDD) for ATP-Competitive Kinase Inhibitors

With a molecular weight of 353.4 g/mol, this compound sits at the upper end of fragment-like chemical space. Its para-substituted thiazole-benzyl group offers a defined vector for fragment growing, while the benzodioxole ring provides a hydrogen-bond-rich anchor. It can be used in a cocktail screen against a kinase panel, where its differential inhibition pattern compared to the meta isomer and benzothiazole analog provides immediate SAR information.

Quote Request

Request a Quote for 1-(Benzo[d][1,3]dioxol-5-yl)-3-(4-(thiazol-2-yl)benzyl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.